molecular formula C18H20N4S B14621786 Benzenamine, N,N'-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- CAS No. 57204-44-1

Benzenamine, N,N'-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis-

Cat. No.: B14621786
CAS No.: 57204-44-1
M. Wt: 324.4 g/mol
InChI Key: JZCNRIRIAZTMLA-UHFFFAOYSA-N
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Description

Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- is a complex organic compound that belongs to the class of amines It features a unique structure with a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- typically involves the reaction of benzenamine derivatives with thiadiazolidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the thiadiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the thiadiazolidine ring.

    Benzenamine, 2,4-dimethyl-: Another related compound with different substituents on the benzene ring.

Uniqueness

The uniqueness of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- lies in its thiadiazolidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57204-44-1

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

2,4-diethyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine

InChI

InChI=1S/C18H20N4S/c1-3-21-17(19-15-11-7-5-8-12-15)22(4-2)23-18(21)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

JZCNRIRIAZTMLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CC

Origin of Product

United States

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